7-Methyl-3-nitroquinolin-4-ol

Organic Synthesis Nitroquinoline Chemistry Electrophilic Aromatic Substitution

7-Methyl-3-nitroquinolin-4-ol (C₁₀H₈N₂O₃, MW 204.18 g·mol⁻¹) is a trisubstituted quinoline characterized by a methyl group at C-7, a nitro group at C-3, and a hydroxyl group at C-4. The compound exists predominantly as the 1H-quinolin-4-one tautomer (IUPAC: 7-methyl-3-nitro-1H-quinolin-4-one) and is assigned PubChem CID 22648284.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B1648053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-nitroquinolin-4-ol
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13)
InChIKeyUHNGNAKCLOWVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-nitroquinolin-4-ol (CAS 50332-60-0): Core Physicochemical & Structural Profile for Procurement Evaluation


7-Methyl-3-nitroquinolin-4-ol (C₁₀H₈N₂O₃, MW 204.18 g·mol⁻¹) is a trisubstituted quinoline characterized by a methyl group at C-7, a nitro group at C-3, and a hydroxyl group at C-4 . The compound exists predominantly as the 1H-quinolin-4-one tautomer (IUPAC: 7-methyl-3-nitro-1H-quinolin-4-one) and is assigned PubChem CID 22648284 [1]. It is primarily utilized as a synthetic intermediate in the preparation of 4-substituted quinoline derivatives with reported applications in kinase inhibitor programs [2].

Why 7-Methyl-3-nitroquinolin-4-ol Cannot Be Replaced by Generic Nitroquinolinol Analogs in Synthetic and Biological Workflows


The concurrent presence of the C-7 methyl, C-3 nitro, and C-4 hydroxyl groups defines a substitution pattern that is inaccessible via direct electrophilic nitration of 7-methylquinoline; literature demonstrates that nitration of 7-alkylquinolines proceeds exclusively at C-8, not C-3 [1]. This fundamental regioelectronic constraint means that any attempt to substitute a generic 3-nitroquinolin-4-ol or a C-8 nitro isomer will deliver a compound with different hydrogen-bonding topology, lipophilicity, and reactivity toward nucleophilic displacement at C-4 [2]. Consequently, structure-activity relationships established for one regioisomer cannot be assumed transferable to another, making direct procurement of the specific C-7 methyl, C-3 nitro congener essential for reproducible synthetic and biological outcomes [3].

Quantitative Differentiation of 7-Methyl-3-nitroquinolin-4-ol from Closest Analogs: An Evidence-Based Selection Guide


Regioselectivity Barrier: Direct Nitration of 7-Methylquinoline Yields Only the 8-Nitro Isomer, Not the 3-Nitro Derivative

An experimental study of 7-alkylquinoline nitration (HNO₃/H₂SO₄, 0 °C) demonstrated that 7-methylquinoline undergoes nitration exclusively at the C-8 position, producing 7-methyl-8-nitroquinoline as the sole mononitration product; no C-3 or C-5 nitro derivative was detected [1]. By contrast, the target compound 7-methyl-3-nitroquinolin-4-ol requires a completely distinct synthetic route that first constructs the 7-methylquinolin-4-ol core followed by C-3 nitration, or utilizes cyclization strategies that install the nitro group de novo . This means the C-8 nitro isomer (CAS 7471-63-8) cannot serve as a drop-in replacement for 7-methyl-3-nitroquinolin-4-ol in any synthetic sequence requiring subsequent C-4 functionalization, because the electronic and steric environment at C-3 vs. C-8 differs fundamentally.

Organic Synthesis Nitroquinoline Chemistry Electrophilic Aromatic Substitution

Lipophilicity and Hydrogen-Bond Capacity Differentiate 7-Methyl-3-nitroquinolin-4-ol from the Non-Methylated Parent

The addition of a C-7 methyl group to the 3-nitroquinolin-4-ol scaffold increases computed logP (XLogP3-AA) from 1.4 for 3-nitroquinolin-4-ol (PubChem CID 280550) to 2.0 for 7-methyl-3-nitroquinolin-4-ol (PubChem CID 22648284) [1][2]. This ΔlogP of +0.6 corresponds to an approximate 4-fold increase in calculated octanol-water partition coefficient, reflecting enhanced membrane permeability potential. Simultaneously, the topological polar surface area (TPSA) remains constant at 74.9 Ų for both compounds, and each retains one hydrogen-bond donor (the N-H of the quinolin-4-one tautomer) [1][2]. The co-occurring increase in lipophilicity with conserved hydrogen-bond donor count means the methylated derivative is expected to exhibit improved passive membrane permeability without incurring an additional desolvation penalty for hydrogen-bond donors.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Synthetic Gateway: 7-Methyl-3-nitroquinolin-4-ol Serves as the Direct Precursor to 4-Chloro-7-methyl-3-nitroquinoline, a Key Intermediate for PTK Inhibitors

Patent US 9,957,233 explicitly describes substituted quinolin-4-ol compounds bearing both nitro and alkyl substituents as intermediates for protein tyrosine kinase (PTK) inhibitor synthesis [1]. The 4-hydroxyl group of 7-methyl-3-nitroquinolin-4-ol can be converted to a 4-chloro leaving group (producing 4-chloro-7-methyl-3-nitroquinoline, CAS 700369-50-2), which then undergoes nucleophilic aromatic substitution with amines to generate 4-aminoquinoline derivatives . This 4-chloro derivative is commercially tracked by multiple vendors as a versatile small-molecule scaffold , indicating active demand. In contrast, 7-methyl-8-nitroquinoline lacks the 4-hydroxyl group and cannot participate in this substitution cascade, while 3-nitroquinolin-4-ol lacks the C-7 methyl that modulates the electronic properties of the ring during nucleophilic displacement.

Synthetic Chemistry Kinase Inhibitors Pharmaceutical Intermediates

GHS Hazard Profile: Quantified Acute Oral Toxicity Classification Supports Differentiated Handling Requirements

According to ECHA C&L notification data aggregated in PubChem, 7-methyl-3-nitroquinolin-4-ol is classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation), with all four hazard categories endorsed by 100% of notifying companies [1]. By comparison, the des-methyl parent 3-nitroquinolin-4-ol (CAS 50332-66-6) carries GHS classifications of Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3, but with only 85% concordance across notifiers for the oral toxicity category [2]. The lower notifier concordance for the parent compound introduces ambiguity in procurement risk assessment and safety data sheet (SDS) reliability, whereas the methylated derivative provides fully harmonized GHS categorization, reducing regulatory compliance uncertainty.

Chemical Safety Occupational Health Regulatory Compliance

Defined Application Scenarios for 7-Methyl-3-nitroquinolin-4-ol Grounded in Specific Evidence


Synthesis of 4-Amino-7-methyl-3-nitroquinoline Libraries for Kinase Inhibitor Lead Optimization

The evidence demonstrates that 7-methyl-3-nitroquinolin-4-ol is a gatekeeper intermediate for preparing 4-chloro-7-methyl-3-nitroquinoline, which undergoes SNAr with diverse amine nucleophiles to generate 4-aminoquinoline derivatives . Patent literature identifies this scaffold class as precursors to protein tyrosine kinase (PTK) inhibitors, including EGFR and VEGFR family targets [1]. Medicinal chemistry teams requiring a C-7 methyl substituent for SAR exploration cannot achieve this via direct nitration of 7-methylquinoline, which yields the C-8 nitro isomer exclusively [2]. Procurement of the specific 7-methyl-3-nitroquinolin-4-ol starting material therefore directly enables a synthetic sequence that is otherwise inaccessible.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

For fragment-based or property-guided drug discovery programs, the ΔlogP of +0.6 between 7-methyl-3-nitroquinolin-4-ol (XLogP3-AA 2.0) and its des-methyl parent 3-nitroquinolin-4-ol (XLogP3-AA 1.4) represents a useful stepwise lipophilicity modulation without altering TPSA or hydrogen-bond donor count [3][4]. This allows medicinal chemists to probe the impact of a single methyl group on cellular permeability, metabolic stability, and off-target binding while holding all other computed physicochemical descriptors constant, making both compounds valuable as a matched molecular pair.

Chemical Process Development and Scale-Up of Substituted Quinolin-4-ol Intermediates

Patent US 9,957,233 discloses multi-kilogram scale processes for substituted quinolin-4-ol compounds with nitro and alkyl substitution, establishing industrial precedent for this specific compound class as intermediates in cGMP API manufacturing [1]. The fully harmonized GHS hazard classification (100% notifier concordance) [5] reduces SDS ambiguity during hazard assessment for pilot-plant introduction, compared to the des-methyl analog for which the oral toxicity category shows only 85% notifier agreement [6]. Process chemists scaling nitro-containing quinoline derivatives can therefore proceed with greater regulatory confidence when selecting the 7-methyl congener.

Regioisomeric Reference Standard for Analytical Method Development

Because direct nitration of 7-methylquinoline yields exclusively the 8-nitro isomer [2], 7-methyl-3-nitroquinolin-4-ol must be synthesized via a distinct route . This synthetic orthogonality makes the compound valuable as a regioisomeric reference standard in HPLC method development, particularly when monitoring for the C-8 nitro impurity in 3-nitroquinoline process streams. Its unique InChIKey (UHNGNAKCLOWVMQ-UHFFFAOYSA-N) and fully assigned SMILES provide unambiguous identity verification for analytical quality control.

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